Acetyloxy(methoxycarbonyl)mercury
Description
Acetyloxy(methoxycarbonyl)mercury is an organomercury compound characterized by the presence of both acetyloxy (–OAc) and methoxycarbonyl (–COOMe) functional groups bonded to a mercury atom. Organomercury compounds are historically significant in organic synthesis and industrial applications, though their use has declined due to well-documented toxicity . The acetyloxy and methoxycarbonyl groups likely influence its reactivity, solubility, and biological interactions compared to simpler organomercury species like methylmercury or phenylmercuric acetate .
Properties
CAS No. |
15714-24-6 |
|---|---|
Molecular Formula |
C4H6HgO4 |
Molecular Weight |
318.68 g/mol |
IUPAC Name |
acetyloxy(methoxycarbonyl)mercury |
InChI |
InChI=1S/C2H3O2.C2H4O2.Hg/c1-4-2-3;1-2(3)4;/h1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
XPWGFUCXGFUDMS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyloxy(methoxycarbonyl)mercury typically involves the reaction of mercury(II) acetate with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds as follows:
Comparison with Similar Compounds
Methoxyethyl Mercury Chloride
- Formula : C₃H₇ClHgO
- Molecular Weight : 295.13 g/mol .
- Structure : Features a methoxyethyl group (–CH₂CH₂OMe) bonded to mercury, with a chloride counterion.
- Properties: Limited solubility in water; exhibits toxicity through dermal absorption and renal damage in animal studies, akin to inorganic mercury .
Methoxyethylmercury Acetate
Methylmercury (MeHg)
Phenylmercuric Acetate
- Formula : C₈H₈HgO₂
- Applications: Historically used as a fungicide and preservative; exhibits both organic and inorganic mercury behavior in aqueous solutions .
Physicochemical Properties
*Inferred from analogous α-acetoxyalkylmercury compounds .
Toxicity Profiles
*Assumed based on methoxyethylmercury acetate data .
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